molecular formula C25H21ClF3N3OS B3010382 (Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine CAS No. 383148-22-9

(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine

Cat. No. B3010382
CAS RN: 383148-22-9
M. Wt: 503.97
InChI Key: YMFMDVDXUKRFTK-DFKUXCBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine is a useful research compound. Its molecular formula is C25H21ClF3N3OS and its molecular weight is 503.97. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Structure

  • Synthesis of Novel Imidazo [1,2-a]pyrimidine Compounds : Novel imidazo[1,2-a]pyrimidine compounds were synthesized involving cyclization and amination processes. The structural characterization of these compounds was done using NMR and IR, highlighting the intricate molecular architecture of such chemicals (Liu, 2013).

  • Synthesis of Substituted Imidazo[1,2-a]pyridines : Research on imidazo[1,2-a]pyridines elaborated on their synthesis and potential as antiulcer agents. This study explored the structural variations and potential biological activities of these compounds, although they did not show significant antisecretory activity (Starrett et al., 1989).

  • Conformational and Molecular Structures of Acrylonitrile Derivatives : This research focused on the molecular structures of acrylonitrile derivatives, involving electron-donor moieties and double bonds. The study conducted single crystal X-ray diffraction analyses and revealed details about molecular interactions, packing analysis, and photophysical properties (Percino et al., 2016).

Biological Activities and Applications

  • Antimicrobial Activities of Thiazoles and Fused Derivatives : This study explored the synthesis of thiazole derivatives and their antimicrobial activities against various bacterial and fungal species, indicating potential applications in addressing microbial infections (Wardkhan et al., 2008).

  • Antituberculosis Activity of Imidazo[1,2-a]Pyridine Derivatives : A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antituberculosis activity. This study underscores the potential of these compounds in combating tuberculosis (Jadhav et al., 2016).

  • DNA and Protein Binding of Ruthenium(II)-p-Cymene Complexes : This research investigated the synthesis of Ruthenium(II)-p-cymene complexes with imidazo[1,5-a]pyridine derivatives. The study demonstrated the complexes' DNA and protein binding abilities, suggesting their potential in medical and biochemical applications (Khamrang et al., 2016).

properties

IUPAC Name

(Z)-2-(4-chlorophenyl)sulfanyl-1-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-N-[[3-(trifluoromethyl)phenyl]methoxy]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClF3N3OS/c1-16-10-11-32-23(12-16)30-17(2)24(32)22(15-34-21-8-6-20(26)7-9-21)31-33-14-18-4-3-5-19(13-18)25(27,28)29/h3-13H,14-15H2,1-2H3/b31-22+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMFMDVDXUKRFTK-DFKUXCBWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=NOCC3=CC(=CC=C3)C(F)(F)F)CSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=NC(=C(N2C=C1)/C(=N/OCC3=CC(=CC=C3)C(F)(F)F)/CSC4=CC=C(C=C4)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClF3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-{2-[(4-chlorophenyl)sulfanyl]-1-{2,7-dimethylimidazo[1,2-a]pyridin-3-yl}ethylidene}({[3-(trifluoromethyl)phenyl]methoxy})amine

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